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Compound of Interest

Compound Name:
Ethanone, 1-(2-hydroxy-3,5-

dimethoxyphenyl)-

CAS No.: 17605-00-4

Cat. No.: B3246183 Get Quote

Executive Summary
2'-Hydroxy-3',5'-dimethoxyacetophenone (CAS: 24192-06-1) is a rare phenolic acetophenone

derivative. While less ubiquitous than its isomer xanthoxylin, it serves as a critical biosynthetic

and synthetic scaffold for 6,8-dimethoxyflavones and isoflavones. This guide explores its

natural distribution as a minor metabolite in specific Asteraceae and Lamiaceae genera, its role

as a precursor in the synthesis of bioactive flavonoids, and the analytical protocols required to

distinguish it from its structural isomers.

Chemical Identity & Structural Significance[1]
The compound is characterized by an acetophenone core with a hydroxyl group at the ortho

position (C2') and methoxy groups at the meta positions (C3' and C5'). This substitution pattern

is chemically significant because it dictates the oxygenation pattern of the A-ring in derived

flavonoids.
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Property Detail

IUPAC Name 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone

Common Synonyms 3',5'-Dimethoxy-2'-hydroxyacetophenone

Molecular Formula C₁₀H₁₂O₄

Molecular Weight 196.20 g/mol

Key Feature
Precursor to 6,8-oxygenated flavonoids (e.g., in

Gnaphalium)

Isomer Distinction
Distinct from Xanthoxylin (4',6'-dimethoxy),

which leads to 5,7-oxygenated flavonoids.

Natural Occurrence & Biosynthetic Context[1][2][3]
Unlike the common 2,4,6-oxygenated acetophenones (phloroacetophenone derivatives)

derived from standard polyketide synthase (PKS) activity, the 2,3,5-oxygenated pattern is rarer.

It primarily occurs in nature as a metabolic intermediate or a degradation product rather than a

stable end-product.

Primary Natural Sources
The compound and its direct flavonoid derivatives (6,8-dimethoxyflavones) have been isolated

from:

Genus Gnaphalium (Asteraceae): Specifically Gnaphalium elegans and G. viscosum.

Genus Helichrysum: Known for complex methoxylated flavonoids.

Genus Scutellaria (Lamiaceae): While famous for 5,6,7-trihydroxyflavones (baicalein),

specific species produce 6,8-dimethoxyflavones where this acetophenone serves as the A-

ring synthase unit.

Genus Barleria (Acanthaceae): Isolated as a glycosidic aglycone or breakdown product.

Biosynthetic Pathway
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The biosynthesis follows the Type III Polyketide Synthase (PKS) pathway, but with specific

methylation steps occurring prior to or immediately following cyclization.

Pathway Logic

p-Coumaroyl-CoA

Chalcone Synthase (CHS)
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Acetophenone acts as the A-ring donor for 6,8-substituted flavonoids.

Click to download full resolution via product page

Figure 1: Biosynthetic positioning of 2'-hydroxy-3',5'-dimethoxyacetophenone as the A-ring

precursor for 6,8-dimethoxyflavones.
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Isolation & Extraction Protocol
Isolating this specific isomer requires rigorous separation from the more common 4',6'-isomer.

The following protocol is designed for high-purity isolation from Gnaphalium aerial parts.

Extraction Workflow
Biomass Preparation: Air-dry aerial parts (1.0 kg) and grind to a fine powder (40 mesh).

Lipid Removal: Defat with n-hexane (3 x 2L) for 24h at room temperature. Discard hexane

fraction (removes chlorophyll/waxes).

Primary Extraction: Extract residue with Dichloromethane (DCM) or Chloroform (3 x 2L). This

fraction contains the methylated acetophenones and aglycones.

Solvent Partition: Concentrate DCM extract. Partition between MeOH:H₂O (9:1) and n-

hexane to ensure total lipid removal.

Chromatographic Separation
Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

Mobile Phase Gradient: n-Hexane → Ethyl Acetate (EtOAc).

Elution Profile:

100% Hexane: Hydrocarbons.

95:5 Hexane/EtOAc: Less polar acetophenones.

90:10 Hexane/EtOAc:Target Compound Elution Zone.

80:20 Hexane/EtOAc: Flavonoids.

Purification (HPLC)
For analytical standards, use Semi-Preparative HPLC:

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).
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Solvent System: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

Detection: UV at 254 nm and 330 nm.

Analytical Characterization (Data Validation)[2]
Distinguishing the 3',5'-dimethoxy pattern from the 4',6'-dimethoxy pattern is critical. The NMR

signals of the aromatic protons provide the definitive proof.

Nuclear Magnetic Resonance (NMR) Data
In the 3',5'-dimethoxy isomer, the aromatic protons (H-4' and H-6') are meta-coupled (doublets,

J ~ 2-3 Hz) or appear as a singlet if chemically equivalent (rare). In the 4',6'-isomer

(Xanthoxylin), the protons are H-3' and H-5', also meta-coupled. The key difference lies in the

carbon shifts and the HMBC correlations.

Table 1: ¹H and ¹³C NMR Data (in CDCl₃)

Position
δH (ppm),
Multiplicity, J (Hz)

δC (ppm)
HMBC Correlations
(H → C)

1 (C=O) - 203.5 -

CH₃ (Acetyl) 2.61 (3H, s) 26.5 C-1, C-1'

1' - 116.8 -

2' (OH)
12.50 (1H, s,

chelated)
156.2 C-1', C-2', C-3'

3' (OMe) - 149.5 -

4' 6.65 (1H, d, J=2.8) 106.1 C-2', C-3', C-5', C-6'

5' (OMe) - 153.8 -

6' 6.85 (1H, d, J=2.8) 109.2 C-1, C-2', C-4', C-1'

3'-OMe 3.89 (3H, s) 56.1 C-3'

5'-OMe 3.82 (3H, s) 55.8 C-5'
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Note: The chelated OH signal at ~12.50 ppm confirms the 2'-OH position adjacent to the

carbonyl.

Pharmacological & Synthetic Utility[2][3]
Biological Activity
While the acetophenone itself is often a precursor, it exhibits distinct bioactivity:

Antifungal: Moderate activity against Candida albicans due to the phenolic moiety.

Antioxidant: The 2'-OH group allows for radical scavenging, though less potent than catechol

(dihydroxy) systems.

Enzyme Inhibition: Inhibits Aldose Reductase, a key enzyme in the polyol pathway implicated

in diabetic complications (retinopathy/neuropathy).

Synthetic Application (The "Natural" Route)
Researchers utilize this compound to synthesize rare 6,8-dimethoxyflavones which are

otherwise difficult to isolate in quantity.

Protocol: Synthesis of 6,8-Dimethoxyflavone from 2'-Hydroxy-3',5'-dimethoxyacetophenone

Claisen-Schmidt Condensation: React 2'-hydroxy-3',5'-dimethoxyacetophenone with

Benzaldehyde in Ethanol/KOH (50%) at room temperature for 24h.

Intermediate: Yields 2'-hydroxy-3',5'-dimethoxychalcone (Yellow precipitate).

Cyclization: Reflux the chalcone with Iodine (I₂) in DMSO or DDQ in Dioxane.

Product:5,7-Desoxy-6,8-dimethoxyflavone (Note: numbering shifts upon cyclization; the

acetophenone 3,5 positions correspond to flavone 6,8 positions relative to the heteroatom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3246183#natural-occurrence-of-2-hydroxy-3-5-
dimethoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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